4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid
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Overview
Description
4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer or viral replication .
Comparison with Similar Compounds
4-(4-(1-Butyl-1H-indol-2-yl)phenyl)butanoic acid can be compared with other indole derivatives, such as:
4-(1H-Indol-1-yl)butanoic acid: Similar in structure but lacks the butyl group on the indole ring.
4-(1-(Benzo[d]thiazol-6-ylsulfonyl)-5-chloro-1H-indol-2-yl)butanoic acid: Contains additional functional groups that may alter its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
CAS No. |
88561-08-4 |
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Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[4-(1-butylindol-2-yl)phenyl]butanoic acid |
InChI |
InChI=1S/C22H25NO2/c1-2-3-15-23-20-9-5-4-8-19(20)16-21(23)18-13-11-17(12-14-18)7-6-10-22(24)25/h4-5,8-9,11-14,16H,2-3,6-7,10,15H2,1H3,(H,24,25) |
InChI Key |
OUSJEUUXYAPERG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CCCC(=O)O |
Origin of Product |
United States |
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